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molecular formula C12H12N2O2 B8306463 1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8306463
M. Wt: 216.24 g/mol
InChI Key: VPRYTWJJTHHMAL-UHFFFAOYSA-N
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Patent
US04839379

Procedure details

A mixture of 130 mg of 1-(4-acetylaminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione and 1 ml of approx. 18% hydrochloric acid is stirred for about 4 hours at 100° C. The reaction mixture is adjusted at 0° C. to pH 9-10 with saturated aqueous sodium bicarbonate solution and extracted twice with ethyl acetate. The organic phases are washed until neutral with a small amount of water and a dilute solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated. Recrystallisation from ethyl acetate/petroleum ether affords the title compound which is identical with the title compound of Example 3(a).
Name
1-(4-acetylaminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]23[CH2:16][CH:15]2[C:14](=[O:17])[N:13]([CH3:18])[C:12]3=[O:19])=[CH:7][CH:6]=1)(=O)C.Cl.C(=O)(O)[O-].[Na+]>>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]23[CH2:16][CH:15]2[C:14](=[O:17])[N:13]([CH3:18])[C:12]3=[O:19])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
1-(4-acetylaminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Quantity
130 mg
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred for about 4 hours at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic phases are washed until neutral with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a dilute solution of sodium chloride, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate/petroleum ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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